An In-depth Technical Guide to the Chemical Properties of 8-(2-Naphthyl)-8-oxooctanoic Acid
An In-depth Technical Guide to the Chemical Properties of 8-(2-Naphthyl)-8-oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 8-(2-Naphthyl)-8-oxooctanoic acid, a molecule of interest in medicinal chemistry and materials science. This document delves into its structural features, physicochemical properties, reactivity, and spectral characterization. Furthermore, it outlines a robust synthetic protocol via Friedel-Crafts acylation and details the analytical methodologies for its comprehensive characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, development, and application of novel chemical entities.
Introduction
8-(2-Naphthyl)-8-oxooctanoic acid (CAS No. 362669-52-1) is a keto-carboxylic acid distinguished by the presence of a naphthalene moiety.[1] Its bifunctional nature, incorporating both a carboxylic acid and a ketone, imparts a unique combination of reactivity and structural characteristics.[2] The rigid, aromatic naphthyl group coupled with a flexible eight-carbon aliphatic chain suggests potential applications as a molecular building block in the design of new materials and as a scaffold in the development of therapeutic agents. Understanding the fundamental chemical properties of this compound is paramount for its effective utilization in these fields.
Molecular Structure and Physicochemical Properties
The molecular structure of 8-(2-Naphthyl)-8-oxooctanoic acid consists of a 2-naphthyl group attached to the carbonyl carbon of an eight-carbon carboxylic acid. This structure results in a molecule with both aromatic and aliphatic character.
Diagram of the Molecular Structure of 8-(2-Naphthyl)-8-oxooctanoic acid:
Caption: Molecular structure of 8-(2-Naphthyl)-8-oxooctanoic acid.
Table 1: Physicochemical Properties of 8-(2-Naphthyl)-8-oxooctanoic acid
| Property | Value | Source |
| CAS Number | 362669-52-1 | [1] |
| Molecular Formula | C₁₈H₂₀O₃ | [3] |
| Molecular Weight | 284.36 g/mol | [3] |
| Appearance | White solid | [3] |
| Purity | 97% | [3] |
| InChI Code | 1S/C18H20O3/c19-17(9-3-1-2-4-10-18(20)21)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13H,1-4,9-10H2,(H,20,21) | [3] |
| InChI Key | QGDXRNDAAVAQIV-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
The most direct and industrially scalable synthesis of 8-(2-Naphthyl)-8-oxooctanoic acid is through the Friedel-Crafts acylation of naphthalene.[2][4] This electrophilic aromatic substitution reaction involves the reaction of naphthalene with a suitable derivative of octanedioic acid, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5]
Diagram of the Synthetic Pathway:
Caption: General synthetic scheme for 8-(2-Naphthyl)-8-oxooctanoic acid.
The regioselectivity of the acylation of naphthalene is a critical consideration. The reaction can yield both the 1- and 2-substituted isomers. The formation of the 2-substituted product, 8-(2-Naphthyl)-8-oxooctanoic acid, is generally favored under thermodynamic control, which can be influenced by the choice of solvent and reaction temperature.[5]
Detailed Synthetic Protocol: Friedel-Crafts Acylation
This protocol outlines a laboratory-scale synthesis of 8-(2-Naphthyl)-8-oxooctanoic acid.
Materials:
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Naphthalene
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Octanedioic acid monomethyl ester
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
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Sodium hydroxide (NaOH) solution
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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Preparation of the Acylating Agent (Octanedioic acid monomethyl ester chloride):
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve octanedioic acid monomethyl ester in anhydrous DCM.
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Cool the solution in an ice bath.
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Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) to the solution.
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Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. The crude product can often be used directly in the next step after removal of excess chlorinating agent and solvent under reduced pressure.
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-
Friedel-Crafts Acylation:
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In a separate, larger round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
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Dissolve naphthalene (1.0 equivalent) in anhydrous DCM and add it to the AlCl₃ suspension.
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Add the freshly prepared octanedioic acid monomethyl ester chloride, dissolved in anhydrous DCM, dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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-
Work-up and Purification:
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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The resulting crude ester can be purified by column chromatography.
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-
Hydrolysis to the Carboxylic Acid:
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Dissolve the purified methyl ester in a suitable solvent such as a mixture of methanol and water.
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Add an excess of NaOH solution and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
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Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
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Chemical Reactivity
The reactivity of 8-(2-Naphthyl)-8-oxooctanoic acid is dictated by its two primary functional groups:
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Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, including esterification, amide formation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.
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Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also participate in reactions such as Wittig olefination and the formation of imines and oximes.
Spectral Characterization
A comprehensive spectral analysis is essential for the unambiguous identification and purity assessment of 8-(2-Naphthyl)-8-oxooctanoic acid. The following sections describe the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the methylene protons of the aliphatic chain, and the carboxylic acid proton.
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Aromatic Region (δ 7.5-8.5 ppm): A complex multiplet pattern corresponding to the seven protons of the 2-substituted naphthalene ring.
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Aliphatic Region (δ 1.5-3.0 ppm): Several multiplets corresponding to the methylene groups of the octanoic acid chain. The methylene group alpha to the ketone (C7) and the methylene group alpha to the carboxylic acid (C2) are expected to be the most downfield shifted.
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Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet, which is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
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Carbonyl Carbons (δ 170-210 ppm): Two distinct signals are expected for the carboxylic acid carbonyl and the ketone carbonyl, with the ketone carbon appearing more downfield.
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Aromatic Carbons (δ 120-140 ppm): Multiple signals corresponding to the ten carbons of the naphthalene ring.
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Aliphatic Carbons (δ 20-40 ppm): Signals for the six methylene carbons of the octanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6]
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O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Sharp peaks just above and below 3000 cm⁻¹.
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C=O Stretch (Ketone and Carboxylic Acid): Two strong, sharp absorption bands in the region of 1680-1740 cm⁻¹. The ketone carbonyl will likely appear at a lower wavenumber than the carboxylic acid carbonyl.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺) is expected at m/z 284.36. Fragmentation patterns will likely involve cleavage of the aliphatic chain and loss of the carboxylic acid group.
Applications and Future Perspectives
The unique structural features of 8-(2-Naphthyl)-8-oxooctanoic acid make it a promising candidate for various applications:
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Drug Development: The naphthyl group is a common scaffold in medicinal chemistry. This molecule could serve as a starting material for the synthesis of novel therapeutic agents, with the carboxylic acid and ketone functionalities providing handles for further chemical modifications.
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Materials Science: The combination of a rigid aromatic unit and a flexible aliphatic chain suggests potential use in the development of liquid crystals, polymers, and other advanced materials.
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Chemical Probes: The fluorescent properties of the naphthalene moiety could be exploited in the design of chemical probes for biological imaging and sensing applications.
Further research into the biological activity and material properties of 8-(2-Naphthyl)-8-oxooctanoic acid and its derivatives is warranted to fully explore its potential.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of 8-(2-Naphthyl)-8-oxooctanoic acid. Its synthesis via Friedel-Crafts acylation, its characteristic reactivity, and its spectral features have been thoroughly discussed. The information presented herein is intended to be a valuable resource for scientists and researchers, facilitating further investigation and application of this versatile molecule.
